molecular formula C17H12FN3 B2551637 (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile CAS No. 307533-94-4

(2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Cat. No.: B2551637
CAS No.: 307533-94-4
M. Wt: 277.302
InChI Key: GKUGNGNRLZPHOB-JLHYYAGUSA-N
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Description

(2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a synthetic organic compound featuring a benzodiazolyl core substituted with a 4-fluorophenyl group and an α,β-unsaturated nitrile moiety. This compound belongs to a class of acrylonitrile derivatives known for their electrophilic reactivity, particularly at the α,β-unsaturated site, which enables covalent interactions with biological targets such as cysteine residues in proteins . The 1-methyl-1H-1,3-benzodiazol-2-yl group enhances π-π stacking and hydrogen-bonding interactions, while the 4-fluorophenyl substituent contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c1-21-16-5-3-2-4-15(16)20-17(21)13(11-19)10-12-6-8-14(18)9-7-12/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUGNGNRLZPHOB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the benzodiazole intermediate with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between the benzodiazole-fluorophenyl intermediate and a suitable nitrile compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodiazole moiety.

    Reduction: Reduction of the nitrile group would yield amine derivatives.

    Substitution: Substituted fluorophenyl derivatives would be the major products.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Biology

    Biological Probes: The compound may be used as a probe to study biological processes involving benzodiazole derivatives.

Medicine

Industry

    Chemical Industry: The compound may be used in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile would depend on its specific application. For example, in a pharmaceutical context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Relevance

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
(2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile Benzodiazolyl + acrylonitrile 4-fluorophenyl, 1-methyl-benzodiazolyl Likely RGS4 inhibitor (inferred from CCG analogs); electrophilic reactivity at acrylonitrile
CCG-63808 : (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile Benzothiazolyl + acrylonitrile 4-fluorophenoxy, pyridopyrimidinone RGS4 inhibitor; cysteine-dependent activity due to acrylonitrile; limited cellular utility
3643-1801 : (2E)-2-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile Benzodiazolyl + acrylonitrile 2-(trifluoromethyl)phenyl, 1-ethyl-benzodiazolyl Screening compound; trifluoromethyl enhances lipophilicity and electron-withdrawing effects
2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Benzodiazolyl + acrylonitrile 3-(trifluoromethyl)phenylamino Unknown activity; amino group may reduce electrophilicity compared to fluorophenyl analogs
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(1H-benzimidazol-2-yl)acrylonitrile Benzimidazolyl + acrylonitrile 4-bromophenyl, furanyl Structural analog with bromine for potential halogen bonding; no reported bioactivity

Functional Group Reactivity and Selectivity

  • Electrophilic Acrylonitrile Group: The α,β-unsaturated nitrile in the target compound and CCG-63808 facilitates covalent binding to cysteine residues in RGS proteins, but this reactivity complicates cellular specificity . In contrast, compounds like 3643-1801 (with trifluoromethylphenyl) or 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile replace the fluorophenyl with groups that may reduce nonspecific interactions .
  • Benzodiazolyl vs.
  • Fluorine vs. Bromine Substituents : Fluorine (in the target compound) improves metabolic stability and membrane permeability, whereas bromine (in the furanyl analog) may enhance halogen bonding but increases molecular weight .

Research Findings and Challenges

  • RGS Protein Inhibition : CCG-63808 and related acrylonitriles inhibit RGS4 by covalently modifying cysteine residues, but their reactive nature limits therapeutic utility. Structural studies (e.g., X-ray crystallography) are needed to validate binding modes for the target compound .
  • Metabolic Stability : Fluorine substitution (as in the target compound) improves pharmacokinetics compared to brominated or trifluoromethylated analogs, which may exhibit higher metabolic clearance .

Biological Activity

The compound (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14FN3\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}

This compound features a 4-fluorophenyl group and a benzodiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of 2-(4-fluorophenyl)-1H-benzimidazole have shown effective antibacterial activity against Gram-positive bacteria, suggesting a potential for this compound in treating bacterial infections .

GABA-A Receptor Modulation

Research has highlighted the role of benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. This mechanism is particularly relevant for compounds that can enhance GABAergic transmission, potentially leading to anxiolytic effects. The incorporation of fluorine in the phenyl ring has been associated with increased metabolic stability and improved binding affinity .

Compound% of 10 μM GABA Response
Zolpidem212 ± 8.5
Compound 9172 ± 12.5
Compound 15105 ± 2.5

Metabolic Stability

A comparative study evaluated the metabolic stability of various benzimidazole derivatives, including those structurally related to this compound. It was found that certain modifications could significantly enhance stability against hepatic metabolism, which is crucial for developing effective therapeutic agents .

ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) analyses have been conducted to assess the pharmacokinetic profiles of related compounds. These studies indicate that structural modifications can lead to improved bioavailability and reduced toxicity profiles, making these compounds promising candidates for drug development .

Q & A

Q. Advanced Stability Studies

  • Photostability : Expose solid samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC-MS. Nitrile groups may hydrolyze to amides under prolonged UV .
  • Thermal analysis : Use TGA-DSC to identify decomposition thresholds (e.g., melting points >200°C suggest thermal robustness) .

How do substituents on the benzodiazole ring influence the compound’s bioactivity?

Advanced Structure-Activity Relationship (SAR) Question

  • Methyl group (1-position) : Enhances metabolic stability by reducing CYP450 oxidation.
  • Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity but may reduce solubility. Compare with fluorophenyl analogs using molecular docking (AutoDock Vina) to map binding interactions with target enzymes .

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